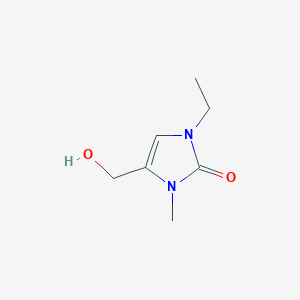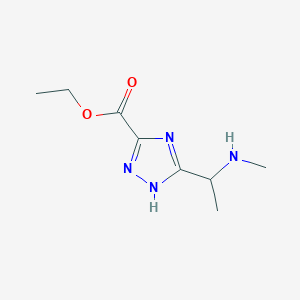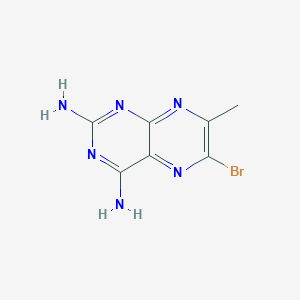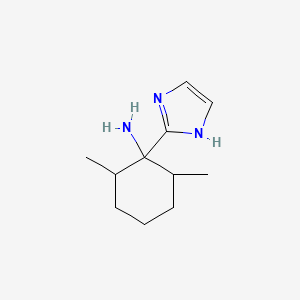![molecular formula C8H15NO2S B13227957 6-(Propane-2-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13227957.png)
6-(Propane-2-sulfonyl)-6-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Propane-2-sulfonyl)-6-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of a class of heterocyclic compounds that are significant in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propane-2-sulfonyl)-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalytic hydrogenation reactions and cyclization reactions are common, although they may require stringent conditions and expensive reagents .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Propane-2-sulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can lead to the formation of simpler bicyclic amines.
Wissenschaftliche Forschungsanwendungen
6-(Propane-2-sulfonyl)-6-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of antiviral and antibacterial agents.
Industry: Utilized in the production of materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 6-(Propane-2-sulfonyl)-6-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with various molecular targets. The nitrogen atom within its structure allows it to form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its bicyclic structure provides rigidity, making it a suitable scaffold for the development of drugs that require precise spatial orientation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar compound used in the synthesis of antiviral medications.
Bicyclo[2.1.1]hexane: Another bicyclic compound with applications in medicinal chemistry.
Uniqueness
6-(Propane-2-sulfonyl)-6-azabicyclo[3.1.0]hexane is unique due to its sulfonyl group, which imparts distinct chemical properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C8H15NO2S |
|---|---|
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
6-propan-2-ylsulfonyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H15NO2S/c1-6(2)12(10,11)9-7-4-3-5-8(7)9/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
YFWCQQSOQRZCMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)N1C2C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4,6,6-Tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13227898.png)
![2-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}pyridine](/img/structure/B13227906.png)

![tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13227920.png)


![2-tert-Butyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13227924.png)
![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13227925.png)
![2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B13227944.png)

![tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13227951.png)
![[2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13227960.png)
